molecular formula C6H10Cl2F3N B14559888 1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine CAS No. 61881-18-3

1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine

Cat. No.: B14559888
CAS No.: 61881-18-3
M. Wt: 224.05 g/mol
InChI Key: YQYBBGVHCATXEM-UHFFFAOYSA-N
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Description

1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine is a chemical compound with the molecular formula C6H11Cl2F3N. It belongs to the class of amines, which are organic compounds derived from ammonia by replacement of one or more hydrogen atoms by organic groups. This compound is characterized by the presence of both chlorine and fluorine atoms, making it a halogenated amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine typically involves the reaction of diethylamine with a halogenated ethane derivative. One common method is the reaction of diethylamine with 1,1-dichloro-2,2,2-trifluoroethane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process. The use of catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form amines with fewer halogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include hydroxylated or alkoxylated derivatives.

    Oxidation Reactions: Products include nitroso or nitro derivatives.

    Reduction Reactions: Products include partially or fully dehalogenated amines.

Scientific Research Applications

1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain molecular targets. The pathways involved in its action may include the modulation of signal transduction pathways and the alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dichloro-2,2,2-trifluoroethane: A related compound with similar halogenation but lacking the amine group.

    N,N-Diethylethane-1,2-diamine: A similar amine compound with different halogenation patterns.

    1,1-Dichloro-2,2-diethoxyethane: Another halogenated ethane derivative with different functional groups.

Uniqueness

1,1-Dichloro-N,N-diethyl-2,2,2-trifluoroethan-1-amine is unique due to the combination of its halogenated ethane backbone and the presence of the diethylamine group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

61881-18-3

Molecular Formula

C6H10Cl2F3N

Molecular Weight

224.05 g/mol

IUPAC Name

1,1-dichloro-N,N-diethyl-2,2,2-trifluoroethanamine

InChI

InChI=1S/C6H10Cl2F3N/c1-3-12(4-2)5(7,8)6(9,10)11/h3-4H2,1-2H3

InChI Key

YQYBBGVHCATXEM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C(F)(F)F)(Cl)Cl

Origin of Product

United States

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